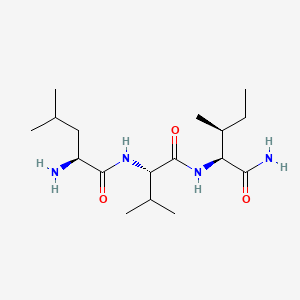

Leucyl-valyl-isoleucinamide

Description

Contextualization of Peptide Studies in Chemical Biology

Peptides are integral to a vast array of biological processes, acting as hormones, neurotransmitters, and signaling molecules. Their study within chemical biology provides critical insights into protein structure and function, enzyme mechanisms, and cellular communication pathways. The ability to synthesize peptides with defined sequences allows researchers to create tools for probing biological systems, developing new therapeutic agents, and designing novel biomaterials. Short peptides, in particular, are attractive models for understanding fundamental intermolecular interactions and conformational preferences that govern the behavior of larger, more complex proteins.

Rationale for Academic Inquiry into Leucyl-valyl-isoleucinamide

Fundamental research on this compound aims to elucidate the intrinsic conformational preferences dictated by its sequence and the influence of its amidated C-terminus. Understanding these properties at a molecular level provides a foundation for predicting the behavior of more complex peptides and for the rational design of peptidomimetics with specific biological activities. For instance, tripeptide amides have been investigated as potential inhibitors of enzymes like pancreatic lipase, highlighting the therapeutic relevance of this class of molecules. rsc.org

Scope and Objectives of Fundamental Research on this compound

The primary objective of fundamental research on this compound is to thoroughly characterize its chemical and physical properties. This includes its synthesis, purification, and structural elucidation. Key research activities focus on:

Synthesis and Purification: Developing and optimizing synthetic routes, typically employing solid-phase peptide synthesis (SPPS), to produce high-purity this compound. rsc.org

Structural Characterization: Utilizing analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the primary sequence and determine the three-dimensional structure in various solvent environments.

Physicochemical Properties: Investigating properties like solubility, lipophilicity, and aggregation propensity to understand how the combination of hydrophobic amino acids influences its behavior in aqueous and non-aqueous environments.

Conformational Analysis: Employing computational modeling and spectroscopic methods to explore the accessible conformational states of the peptide and identify dominant structural motifs.

This fundamental data serves as a crucial reference point for the broader field of peptide science, contributing to the development of predictive models for peptide structure and function.

Detailed Research Findings

Due to the fundamental nature of research on this compound, specific, in-depth research findings are often disseminated within the broader context of peptide chemistry studies. The following tables represent the types of data generated in the fundamental characterization of such a tripeptide.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₃₄N₄O₃ |

| Molecular Weight | 342.48 g/mol |

| CAS Number | 117678-55-4 |

| Appearance | White to off-white solid |

Table 2: Illustrative Spectroscopic Data for this compound

This table presents typical data that would be obtained through standard analytical techniques for peptide characterization.

| Technique | Data Type | Illustrative Findings |

| Mass Spectrometry (MS) | Electrospray Ionization (ESI) | A prominent [M+H]⁺ ion at m/z 343.27, confirming the molecular weight. |

| ¹H NMR (in DMSO-d₆) | Chemical Shifts (ppm) | Characteristic signals for the amide protons, alpha-protons, and side-chain protons of Leucine (B10760876), Valine, and Isoleucine residues would be observed in their expected regions. |

| ¹³C NMR (in DMSO-d₆) | Chemical Shifts (ppm) | Resonances corresponding to the carbonyl carbons of the peptide bonds and the various carbons of the amino acid side chains would be present, confirming the carbon skeleton. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O3/c1-7-11(6)14(15(19)22)21-17(24)13(10(4)5)20-16(23)12(18)8-9(2)3/h9-14H,7-8,18H2,1-6H3,(H2,19,22)(H,20,23)(H,21,24)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPWYWRHWJVBDS-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151866 | |

| Record name | Leucyl-valyl-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117678-55-4 | |

| Record name | Leucyl-valyl-isoleucinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucyl-valyl-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Leucyl Valyl Isoleucinamide and Its Analogues

Established Peptide Synthesis Strategies

The formation of the amide bonds in Leucyl-valyl-isoleucinamide is achieved through two principal approaches: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, offering a streamlined and efficient method for the assembly of peptide chains. In this approach, the C-terminal amino acid, isoleucinamide, is first anchored to an insoluble polymer resin. The subsequent amino acids, valine and then leucine (B10760876), are added in a stepwise manner. Each coupling cycle involves the deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next N-protected amino acid. The use of excess reagents drives the reactions to completion, and impurities and excess reagents are easily removed by washing the resin.

The most common protecting group strategies employed in SPPS are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies. The choice of protecting group dictates the conditions for deprotection and cleavage from the resin. For instance, the Fmoc group is labile to a mild base (e.g., piperidine), while the Boc group requires a moderate acid (e.g., trifluoroacetic acid, TFA) for its removal.

| Synthesis Step | Description | Reagents/Conditions |

| Resin Loading | Attachment of the C-terminal amino acid (Isoleucinamide) to the solid support. | Rink Amide resin, DIC, HOBt |

| Deprotection | Removal of the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid. | 20% Piperidine in DMF |

| Coupling | Addition of the next N-protected amino acid (e.g., Fmoc-Val-OH) with a coupling agent. | HBTU, HCTU, HATU, DIC/HOBt |

| Washing | Removal of excess reagents and by-products. | DMF, DCM, Methanol |

| Cleavage | Cleavage of the completed peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) cocktail |

Solution-Phase Peptide Synthesis Approaches

Solution-Phase Peptide Synthesis (LPPS), also known as classical peptide synthesis, involves the stepwise coupling of amino acids in a homogenous solution. While generally more labor-intensive and time-consuming than SPPS, LPPS offers advantages for large-scale synthesis and for peptides that are difficult to assemble on a solid support.

In this method, the amino and carboxyl groups of the amino acids are selectively protected to prevent unwanted side reactions. The desired peptide bond is formed using a coupling reagent, and the protecting groups are then selectively removed to allow for the next coupling step. Purification of the intermediate peptides is typically required after each step, often by crystallization or chromatography.

A key challenge in solution-phase synthesis is maintaining the solubility of the growing peptide chain. The choice of protecting groups and solvents is crucial to the success of this approach.

Advanced Techniques for Peptide Modification and Derivatization

To explore structure-activity relationships and enhance the properties of this compound, various modifications can be introduced. These include the synthesis of acyl derivatives and the incorporation of non-standard amino acids.

Synthesis of Acyl Derivatives of Leucyl-isoleucinamide

Acylation of the N-terminus of a peptide can significantly alter its biological activity and physicochemical properties. For Leucyl-isoleucinamide, the free amino group of the leucine residue can be acylated with a variety of carboxylic acids or their activated derivatives.

Common methods for N-acylation include:

Reaction with Acid Chlorides: The peptide is reacted with an acyl chloride in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Reaction with Acid Anhydrides: Symmetric or mixed anhydrides of carboxylic acids can be used to introduce the acyl group.

Amide Coupling Reagents: Standard peptide coupling reagents can be employed to form an amide bond between the N-terminus of the peptide and a carboxylic acid.

The choice of acylation method depends on the specific acyl group being introduced and the compatibility with the peptide's functional groups.

| Acylation Method | Reagents | Key Features |

| Acid Chloride | Acyl chloride, Base (e.g., triethylamine, DIEA) | Generally high reactivity; may require careful control of reaction conditions. |

| Acid Anhydride | Carboxylic acid anhydride | Can be highly efficient; may lead to the formation of by-products. |

| Coupling Reagents | Carboxylic acid, Coupling reagent (e.g., HATU, HBTU), Base | Milder conditions; wide range of compatible functional groups. |

Incorporation of Alpha, Alpha-Disubstituted Amino Acids for Conformational Constraints

The flexibility of a peptide backbone can be restricted by incorporating α,α-disubstituted amino acids into its sequence. These modified amino acids have two substituents on the α-carbon, which sterically hinders bond rotation and favors specific secondary structures.

For analogues of this compound, replacing one of the natural amino acids with an α,α-disubstituted amino acid can induce a more defined conformation, such as a helical or an extended structure. This can lead to enhanced biological activity or selectivity. For example, the incorporation of 2-aminoisobutyric acid (Aib), the simplest α,α-disubstituted amino acid, is known to promote helical conformations in peptides. The conformational outcome depends on the specific disubstituted amino acid used.

| Disubstituted Amino Acid | Typical Induced Conformation in Tripeptides |

| 2-Aminoisobutyric acid (Aib) | 310-helix or α-helix |

| Diethylglycine (Deg) | Extended or β-turn |

| Dipropylglycine (Dpg) | Extended or β-turn |

Optimization of Peptide Synthesis for Enhanced Yield and Purity

Achieving high yield and purity is a critical goal in peptide synthesis. Several factors can be optimized to improve the outcome of the synthesis of this compound.

Key Optimization Strategies:

Choice of Coupling Reagents: The selection of the coupling reagent can significantly impact the efficiency of amide bond formation and the extent of side reactions, such as racemization. Reagents like HATU and HCTU are known for their high coupling efficiency and low racemization rates.

Reaction Conditions: Optimizing parameters such as temperature, reaction time, and solvent can improve coupling efficiency and minimize the formation of deletion or truncated peptide sequences.

Protecting Group Strategy: The choice of protecting groups for the N-terminus and any reactive side chains must be carefully considered to ensure their stability during the synthesis and their efficient removal at the final stage.

Purification Methods: The final purity of the synthesized peptide is highly dependent on the purification method employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for purifying peptides. Other methods like ion-exchange chromatography can also be used depending on the peptide's properties. A study on a "difficult" peptide synthesis demonstrated that optimizing synthetic conditions through quantitative reaction monitoring improved the purity of the crude peptide from 40.5% to 68.1% researchgate.net.

| Parameter | Optimization Strategy | Impact on Yield/Purity |

| Coupling Reagent | Use of high-efficiency, low-racemization reagents (e.g., HATU, HCTU). | Increased yield of the desired peptide and reduced diastereomeric impurities. |

| Reaction Time | Monitoring the reaction to ensure completion without unnecessary prolongation. | Minimizes side reactions and degradation of the peptide. |

| Temperature | Maintaining optimal temperature for coupling and deprotection steps. | Can improve reaction rates but may also increase side reactions if not controlled. |

| Purification | Employing high-resolution purification techniques like RP-HPLC. | Significantly increases the final purity of the peptide. |

Advanced Analytical Characterization of Leucyl Valyl Isoleucinamide

Spectroscopic Techniques for Conformational and Structural Analysis

The conformational and structural intricacies of Leucyl-valyl-isoleucinamide are systematically investigated using a suite of spectroscopic methods. These techniques offer valuable insights into the secondary, tertiary, and higher-order structures of the peptide.

Circular Dichroism (CD) Spectroscopy for Secondary and Tertiary Structures

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides and proteins in solution. mdpi.comnih.gov This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils. mdpi.comresearchgate.net

For a short, non-aromatic peptide like this compound, the far-UV CD spectrum (typically 190-250 nm) is of primary interest. In aqueous solution, small, flexible peptides often exist as an equilibrium of multiple conformations, which can be influenced by environmental factors such as solvent polarity and temperature. sannova.net Studies on similar short peptides, like tri-alanine, have shown the coexistence of polyproline II (PPII) and β-strand conformations in aqueous solution. nih.gov It is plausible that this compound, with its bulky, hydrophobic side chains, would also adopt a predominantly disordered or β-strand-like conformation in an aqueous environment.

Table 1: Representative Circular Dichroism Data for Tripeptide Conformations

| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Minimum (nm) |

|---|---|---|

| α-helix | ~192 | ~208, ~222 |

| β-sheet | ~195 | ~218 |

| Random Coil | ~212 | ~195 |

| Polyproline II helix | ~228 | ~206 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Higher-Order Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides in solution at atomic resolution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed picture of the peptide's conformation and dynamics can be constructed.

For this compound, 1D and 2D NMR experiments, such as COSY, TOCSY, and NOESY, would be employed. The chemical shifts of the amide and alpha-protons are particularly sensitive to the local conformational environment. Theoretical conformational analysis of similar tripeptides, such as Pro-Leu-Gly-NH2, has indicated a preference for a β-turn structure. While this compound lacks a proline residue, the potential for turn-like structures stabilized by intramolecular hydrogen bonds still exists and could be identified through NMR. Furthermore, NMR studies can probe the influence of the solvent environment on the peptide's conformation.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound in a Random Coil Conformation

| Proton Type | Leucine (B10760876) Residue (ppm) | Valine Residue (ppm) | Isoleucine Residue (ppm) |

|---|---|---|---|

| NH | 8.27 | 8.23 | 8.19 |

| CαH | 4.37 | 4.20 | 4.22 |

| CβH | 1.69, 1.62 | 2.14 | 1.88 |

| CγH | 1.67 | 0.98, 0.96 | 1.42, 1.15 |

| CδH | 0.92, 0.90 | - | 0.91 |

Fourier-Transform Infrared (FTIR) Spectrometry for Conformation Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the secondary structure of peptides by analyzing their vibrational modes. nih.govspringernature.comnih.gov The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibrations of the peptide backbone, is particularly sensitive to the secondary structure. nih.gov

For this compound, the position of the amide I band maximum can provide qualitative information about its predominant conformation. For instance, a band around 1630-1640 cm⁻¹ would suggest a β-sheet structure, while a peak around 1650-1658 cm⁻¹ is characteristic of a random coil conformation. Quantitative analysis of the amide I band through curve-fitting can estimate the percentage of different secondary structural components. researchgate.net

Table 3: Characteristic Amide I Frequencies for Different Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-helix | 1650 - 1658 |

| β-sheet | 1620 - 1640 |

| β-turn | 1660 - 1685 |

| Random Coil | 1640 - 1650 |

Intrinsic Tryptophan Fluorescence Spectroscopy for Environmental Probing

Intrinsic Tryptophan Fluorescence Spectroscopy is a highly sensitive technique used to probe the local environment of tryptophan residues within proteins and peptides. This method is contingent on the presence of tryptophan, as its indole side chain is the dominant intrinsic fluorophore in proteins. This compound is composed of leucine, valine, and isoleucine residues, none of which possess fluorescent properties. Therefore, Intrinsic Tryptophan Fluorescence Spectroscopy is not an applicable technique for the direct environmental probing of this particular tripeptide.

Mass Spectrometry-Based Identification and Sequencing

Mass spectrometry is an indispensable analytical technique for the precise determination of molecular weight and the sequencing of peptides.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. sannova.netnih.gov For this compound (C₁₇H₃₄N₄O₃), the theoretical monoisotopic mass can be calculated with high precision. Experimental determination of this mass using HRMS, typically with an accuracy of less than 5 ppm, would provide unambiguous confirmation of the peptide's elemental formula. Techniques such as electrospray ionization (ESI) are commonly employed to generate ions of the peptide for mass analysis. dtic.mil

Table 4: Theoretical Mass Calculation for this compound

| Atom | Number | Atomic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 17 | 12.000000 | 204.000000 |

| Hydrogen (¹H) | 34 | 1.007825 | 34.266050 |

| Nitrogen (¹⁴N) | 4 | 14.003074 | 56.012296 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total (Monoisotopic Mass) | 342.263091 |

Tandem Mass Spectrometry (MS/MS) for De Novo Sequence Analysis

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the de novo sequencing of peptides, providing primary structure confirmation without prior knowledge of the amino acid sequence. nih.govmatrixscience.com For this compound, this process involves the isolation of the protonated molecular ion ([M+H]⁺) in the first stage of the mass spectrometer, followed by its fragmentation through energetic collisions with an inert gas. The resulting fragment ions are then analyzed in the second stage of the mass spectrometer to generate an MS/MS spectrum. nih.govmdpi.com

The fragmentation of the peptide backbone predominantly occurs at the amide bonds, leading to the formation of characteristic ion series. researchgate.net Cleavage of the peptide backbone can result in N-terminal charged fragments, designated as b-ions, and C-terminal charged fragments, known as y-ions. The mass difference between consecutive ions in a given series corresponds to the mass of a specific amino acid residue, allowing for the direct deduction of the peptide sequence. nih.gov

De novo sequencing interprets this fragmentation pattern directly from the MS/MS spectrum without reliance on a sequence database. matrixscience.com For this compound, the analysis would proceed by identifying ion series where the mass differences correspond to the residues of leucine/isoleucine (113.08 Da) and valine (99.07 Da). A significant challenge in this specific case is the isobaric nature of leucine and isoleucine, which have identical masses, making them indistinguishable by standard low-energy MS/MS experiments. matrixscience.com

| Fragment Ion Type | Sequence | Predicted m/z |

|---|---|---|

| b₁ | Leu | 114.10 |

| b₂ | Leu-Val | 213.17 |

| y₁ | Ile-NH₂ | 131.13 |

| y₂ | Val-Ile-NH₂ | 230.20 |

Electron Capture Dissociation (ECD) and Collision-Induced Dissociation (CID) for Fragmentation

Collision-Induced Dissociation (CID) and Electron Capture Dissociation (ECD) are two distinct fragmentation methods used in tandem mass spectrometry that provide complementary structural information. nih.govbiorxiv.org

Collision-Induced Dissociation (CID): This is the most common fragmentation technique where precursor ions are accelerated and collided with neutral gas molecules, leading to an increase in their internal vibrational energy. mdpi.combiorxiv.org This energy is redistributed throughout the molecule, causing fragmentation at the weakest chemical bonds, which in peptides are typically the backbone amide bonds, producing b- and y-type fragment ions. nih.govbiorxiv.org While effective for sequencing, CID is a higher-energy technique that can lead to the loss of labile post-translational modifications and may not be suitable for distinguishing between isomeric residues like leucine and isoleucine. biorxiv.orgmsvision.com

| Feature | Collision-Induced Dissociation (CID) | Electron Capture Dissociation (ECD) |

|---|---|---|

| Mechanism | Vibrational excitement from collision with gas | Capture of low-energy electrons |

| Primary Cleavage Site | Peptide amide bond (C-N) | Backbone N-Cα bond |

| Primary Ion Types | b- and y-ions | c- and z-ions |

| Leucine/Isoleucine Differentiation | Generally not possible | Possible through characteristic side-chain losses (w-ions) |

Isotope Exchange Mass Spectrometry for Protein Structural Dynamics

Isotope exchange mass spectrometry, most commonly hydrogen-deuterium exchange mass spectrometry (HDX-MS), is a powerful technique for probing the structural dynamics and solvent accessibility of proteins and peptides in solution. nih.govnih.gov The method relies on the principle that hydrogen atoms on the protein backbone amide groups can exchange with deuterium atoms when the protein is placed in a deuterated solvent (e.g., D₂O). nih.govresearchgate.net

The rate of this exchange is highly dependent on the local structural environment. nih.gov Amide hydrogens involved in stable hydrogen bonds, such as those in α-helices and β-sheets, or those buried within the core of a protein, are protected from exchange and will exchange with deuterium slowly. nih.gov Conversely, hydrogens in flexible, disordered, or solvent-exposed regions will exchange rapidly. nih.govresearchgate.net

For a small and flexible peptide like this compound, it is expected that all three of its backbone amide hydrogens (one for each amino acid and one for the C-terminal amide) would be highly solvent-accessible and not constrained by stable secondary structures. Therefore, upon introduction to a D₂O buffer, these hydrogens would undergo very rapid exchange. By measuring the mass increase of the peptide over time using mass spectrometry, the rate and extent of deuterium incorporation can be quantified, confirming the peptide's flexible and unstructured nature in solution. nih.gov

Chromatographic Separations for Purity and Homogeneity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity and confirming the identity of pharmaceutical compounds like this compound. biopharmaspec.comlu.se Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. biopharmaspec.com

Identity Confirmation: The identity of this compound is confirmed by comparing the retention time of the main peak in the sample chromatogram to that of a qualified reference standard analyzed under the same conditions. biopharmaspec.com

Purity Profiling: The HPLC method separates the main compound from any process-related impurities or degradation products. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-resolution column and an optimized gradient elution method (where the proportion of organic solvent is increased over time) are crucial for achieving adequate separation of all components. lu.se

| Parameter | Typical Condition |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 50% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 214 nm |

| Column Temperature | 30 °C |

Size-Exclusion Chromatography (SEC) for Aggregation State and Molecular Size Distribution

Size-Exclusion Chromatography (SEC) is a mode of liquid chromatography that separates molecules based on their hydrodynamic size in solution. chromatographyonline.comnih.gov It is a critical method for monitoring the aggregation of biopharmaceutical products, as aggregation can impact efficacy and safety. nih.govlongdom.org The stationary phase in SEC consists of porous particles. Larger molecules, such as aggregates, are excluded from the pores and thus travel a shorter path through the column, eluting first. bme.hu Smaller molecules, like the monomeric peptide, can enter the pores, increasing their path length and causing them to elute later. chromatographyonline.comresearchgate.net

For this compound, SEC is used to assess its homogeneity and determine the presence of non-covalent dimers or higher-order aggregates. longdom.org The method is performed under non-denaturing conditions, typically using a physiological pH and ionic strength mobile phase to preserve the native state of the compound. bme.hu The resulting chromatogram provides a distribution of the molecular sizes present in the sample, allowing for the quantification of the monomeric species as well as any high molecular weight aggregates. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Aqueous SEC, e.g., silica-based with hydrophilic coating, ~150 Å pore size |

| Mobile Phase | 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0 |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 214 nm |

| Column Temperature | Ambient (25 °C) |

Hydrophilic Interaction Chromatography (HILIC) for Specific Impurity Separation

Hydrophilic Interaction Chromatography (HILIC) is a powerful separation technique that is complementary to reversed-phase HPLC, particularly for the analysis of polar and hydrophilic compounds. nih.govresearchgate.net The HILIC separation mechanism involves the partitioning of analytes between a high-concentration organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., bare silica, or silica bonded with diol, amide, or zwitterionic functional groups). researchgate.netnih.gov

HILIC is particularly useful for separating impurities that have polarities similar to this compound and are poorly retained or co-elute in RP-HPLC. nih.gov For instance, impurities such as truncated or modified peptide sequences, or polar starting materials, may be better resolved using HILIC. uva.nl The elution order in HILIC is generally the inverse of RP-HPLC, with the most polar compounds being retained the longest. nih.gov The high organic content of the mobile phase also offers the advantage of enhanced sensitivity when coupled with mass spectrometry. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | Amide or Silica-based, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0 |

| Mobile Phase B | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0 |

| Gradient | 0% to 50% B over 15 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 214 nm / Mass Spectrometry |

| Column Temperature | 40 °C |

Biophysical Characterization for Molecular Stability and Interactions

A thorough biophysical assessment is critical to understanding the behavior of this compound in various conditions. This involves evaluating its thermal stability, its propensity to aggregate, its stability in solution, and the thermodynamics and kinetics that govern its interactions with other molecules.

Differential Scanning Calorimetry (DSC) for Thermal Stability and Unfolding

Differential Scanning Calorimetry (DSC) is a principal thermoanalytical technique used to characterize the thermal stability of peptides like this compound. malvernpanalytical.comamazonaws.comformulationbio.com It directly measures the heat capacity of the molecule as a function of temperature. By subjecting a solution of the peptide to a controlled temperature ramp, DSC can detect conformational changes, such as unfolding or denaturation, which are accompanied by an absorption of heat. malvernpanalytical.comamazonaws.com

The primary output of a DSC experiment is a thermogram, which plots the excess heat capacity against temperature. The peak of this curve corresponds to the thermal transition midpoint, or melting temperature (Tₘ), a key indicator of the molecule's stability; a higher Tₘ signifies greater thermal stability. malvernpanalytical.comnih.gov The area under the peak represents the calorimetric enthalpy (ΔH) of the unfolding process, providing insight into the energetic forces that stabilize the peptide's native structure. nih.gov DSC is invaluable for comparing the stability of this compound under different formulation conditions, such as varying pH or the presence of excipients. nih.gov

Table 1: Hypothetical DSC Analysis of this compound under Various Buffer Conditions

| Buffer System | pH | Melting Temperature (Tₘ) (°C) | Enthalpy of Unfolding (ΔH) (kcal/mol) |

|---|---|---|---|

| Phosphate Buffer | 7.4 | 68.5 | 45.2 |

| Acetate Buffer | 5.0 | 65.1 | 41.8 |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique for the complete thermodynamic characterization of binding interactions between this compound and a target molecule. nih.govstevensonlab.comharvard.eduwur.nlresearchgate.net The experiment involves the stepwise injection of a ligand into a sample cell containing the peptide at a constant temperature. iaanalysis.com The instrument directly measures the minute heat changes that occur upon binding, whether heat is released (exothermic) or absorbed (endothermic). stevensonlab.comwur.nl

A single ITC experiment can simultaneously determine multiple key parameters. The binding affinity (dissociation constant, Kₐ), stoichiometry of the interaction (n), and the enthalpy change (ΔH) are all directly measured. harvard.eduiaanalysis.com From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a full thermodynamic profile of the binding event. stevensonlab.comharvard.edu This information is crucial for understanding the driving forces—whether enthalpic or entropic—behind the molecular interaction. nih.gov

Table 2: Hypothetical Thermodynamic Profile of this compound Binding to a Target Receptor

| Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.05 |

| Association Constant (Kₐ) (M⁻¹) | 2.1 x 10⁵ |

| Dissociation Constant (Kₐ) (µM) | 4.76 |

| Enthalpy Change (ΔH) (kcal/mol) | -8.5 |

| Entropy Change (TΔS) (kcal/mol) | -1.2 |

Dynamic Light Scattering (DLS) for Molecular Size and Aggregation Propensity

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size and size distribution of molecules and particles in solution. unchainedlabs.comzentriforce.commedium.com For this compound, DLS is essential for determining its hydrodynamic radius (Rₕ) and assessing its tendency to form aggregates. unchainedlabs.commedium.com The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity, which are caused by the Brownian motion of the peptides. unchainedlabs.comyale.edu Smaller particles move more rapidly, causing faster fluctuations, while larger particles or aggregates move more slowly. unchainedlabs.com

The analysis of these fluctuations yields the translational diffusion coefficient, which is then used to calculate the Rₕ via the Stokes-Einstein equation. yale.edu An increase in the average Rₕ can signal the onset of aggregation. unchainedlabs.com Furthermore, DLS provides a polydispersity index (PDI), a measure of the heterogeneity of particle sizes in the sample. A low PDI value indicates a monodisperse sample, while a high PDI suggests the presence of multiple species, such as monomers and aggregates. enovatia.comnih.gov

Table 3: Hypothetical DLS Analysis of this compound Aggregation under Thermal Stress

| Temperature (°C) | Z-Average Hydrodynamic Radius (Rₕ) (nm) | Polydispersity Index (PDI) | Interpretation |

|---|---|---|---|

| 25 | 1.2 | 0.15 | Monomeric |

| 50 | 1.3 | 0.18 | Monomeric |

| 70 | 8.5 | 0.45 | Onset of Aggregation |

Electrophoretic Light Scattering (ELS) and Zeta Potential Measurements for Colloidal Stability

The colloidal stability of this compound in a formulation is crucial for preventing aggregation and ensuring product quality. Zeta potential is a key indicator of this stability, representing the magnitude of the electrostatic repulsive or attractive forces between adjacent particles in a dispersion. It is measured using Electrophoretic Light Scattering (ELS).

In an ELS experiment, an electric field is applied across the sample, causing charged peptides to migrate towards the oppositely charged electrode. The velocity of this movement, known as the electrophoretic mobility, is measured by detecting the Doppler shift of scattered laser light. This mobility is then used to calculate the zeta potential.

Generally, zeta potential values more positive than +30 mV or more negative than -30 mV indicate sufficient electrostatic repulsion to ensure a stable colloidal dispersion. Values between -30 mV and +30 mV suggest a lower stability and a higher propensity for aggregation. Measuring the zeta potential as a function of pH allows for the determination of the isoelectric point (pI), the pH at which the net charge of the peptide is zero and the colloidal stability is at its minimum.

Table 4: Hypothetical Zeta Potential of this compound as a Function of pH

| pH | Average Zeta Potential (mV) | Colloidal Stability Prediction |

|---|---|---|

| 3.0 | +35.2 | Stable |

| 5.0 | +15.8 | Reduced Stability |

| 6.8 | +1.5 | Unstable (Near pI) |

| 8.0 | -22.4 | Moderate Stability |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the binding kinetics of molecular interactions. bioradiations.comcreative-proteomics.com It is used to characterize the interaction between this compound (the analyte) and an immobilized binding partner (the ligand) on a sensor chip. iaanalysis.comnih.gov The technique is based on the detection of changes in the refractive index at the surface of a gold-coated sensor chip when molecules bind or dissociate. creative-proteomics.comnih.gov

The output, a sensorgram, plots the binding response against time and is divided into distinct phases: baseline, association, steady-state, and dissociation. iaanalysis.comaffiniteinstruments.com From these curves, crucial kinetic parameters can be determined:

Association rate constant (kₐ): The rate at which the peptide binds to the immobilized ligand.

Dissociation rate constant (kₐ): The rate at which the peptide-ligand complex breaks apart.

Equilibrium dissociation constant (Kₐ): Calculated as the ratio of kₐ to kₐ (kₐ/kₐ), it represents the binding affinity. A lower Kₐ value indicates a stronger interaction.

This detailed kinetic information is fundamental for understanding the dynamic nature of the peptide's binding mechanism. bioradiations.com

Table 5: Hypothetical Kinetic Parameters for this compound Binding to a Target Protein via SPR

| Analyte Concentration (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₐ) (s⁻¹) | Affinity (Kₐ) (nM) |

|---|---|---|---|

| 50 | 1.5 x 10⁵ | 2.2 x 10⁻³ | 14.7 |

| 100 | 1.5 x 10⁵ | 2.2 x 10⁻³ | 14.7 |

| 200 | 1.5 x 10⁵ | 2.2 x 10⁻³ | 14.7 |

Fluorescence Polarization Anisotropy (FPA) for Binding Constant Determination

Fluorescence Polarization Anisotropy (FPA) is a solution-based technique used to measure molecular binding events and determine binding constants. researchgate.netspringernature.com The principle relies on the observation that when a small, fluorescently-labeled molecule (like a tagged version of this compound or a competing ligand) tumbles rapidly in solution, the light it emits is largely depolarized. cam.ac.uk Upon binding to a much larger, slower-tumbling molecule (such as a target receptor), the rotational motion of the fluorescent probe is restricted. This results in an increase in the polarization, or anisotropy, of the emitted light. cam.ac.uku-strasbg.fr

In a typical FPA binding assay, a fixed concentration of the fluorescent peptide is titrated with increasing concentrations of its binding partner. The anisotropy is measured at each concentration point, generating a sigmoidal binding curve. acs.orgnih.gov This curve can be fitted to a binding model to accurately calculate the equilibrium dissociation constant (Kₐ), which quantifies the affinity of the interaction. nih.govcreative-proteomics.com

Table 6: Hypothetical FPA Titration Data for the Interaction of Fluorescently-Labeled this compound with a Receptor

| Receptor Concentration (nM) | Measured Anisotropy (r) |

|---|---|

| 0 | 0.095 |

| 10 | 0.128 |

| 25 | 0.165 |

| 50 | 0.210 |

| 100 | 0.255 |

| 200 | 0.288 |

| 400 | 0.305 |

| Calculated Dissociation Constant (Kₐ) | 48 nM |

Table of Mentioned Compounds

| Compound Name |

|---|

Investigations into Leucyl Valyl Isoleucinamide S Biological Roles and Mechanisms

Cellular and Molecular Mechanisms of Action

Extensive searches for scientific literature and data concerning the specific biological roles and cellular mechanisms of the chemical compound Leucyl-valyl-isoleucinamide have yielded no specific information. Consequently, the following sections detailing its ligand-receptor interaction dynamics, intracellular signaling pathway modulation, and downstream effects cannot be populated with the requested detailed research findings and data tables.

There is no publicly available research that specifically investigates the molecular recognition, binding specificity, or real-time kinetics of this compound with any biological receptor. Furthermore, no molecular docking studies or phosphoproteomic profiling analyses appear to have been conducted and published for this particular compound.

Therefore, a detailed, evidence-based discussion on the topics outlined below is not possible at this time.

Ligand-Receptor Interaction Dynamics and Specificity

Analysis of Molecular Recognition and Binding Specificity

No data is available on the molecular recognition patterns or the binding specificity of this compound with any cellular receptors.

Real-Time Kinetics of Ligand-Receptor Association and Dissociation

There is no information regarding the real-time kinetics, including the association and dissociation rates, of this compound with any receptor.

Structural Basis of Receptor-Peptide Interactions via Molecular Docking

No molecular docking studies have been published that would provide insight into the structural basis of interactions between this compound and any potential protein targets.

Intracellular Signaling Pathway Modulation and Downstream Effects

Phosphoproteomic Profiling of Cellular Responses

There are no available phosphoproteomic data to profile the cellular responses to this compound, which would be necessary to understand its influence on intracellular signaling pathways.

Perturbation of Protein-Protein Interaction Networks

No studies were identified that investigated the ability of this compound to perturb protein-protein interaction networks.

Enzyme-Substrate or Enzyme-Inhibitor Interactions (if applicable)

There is no available research on whether this compound acts as a substrate or inhibitor for any specific enzymes.

Role in Fundamental Cellular Processes (In Vitro Investigations)

Influence on Cell Signaling Cascades

Information regarding the influence of this compound on cell signaling cascades is not present in the current body of scientific literature.

Mechanisms of Cellular Uptake and Permeability

The mechanisms by which this compound may be taken up by cells or its permeability across cellular membranes have not been documented.

Functional Modulations in Controlled In Vitro Model Systems

There are no published studies detailing the functional modulation of in vitro model systems by this compound.

Structure Activity Relationship Sar Studies and Rational Peptide Design

Conformational Analysis and Bioactivity Correlation

The spatial arrangement of the leucine (B10760876), valine, and isoleucine residues in Leucyl-valyl-isoleucinamide governs its ability to adopt a specific conformation, which is essential for molecular recognition and biological function.

The primary sequence of a peptide is the most significant determinant of its final three-dimensional structure and function. researchgate.net Even subtle changes in the amino acid sequence can lead to substantial alterations in the peptide's conformational preferences and, consequently, its biological activity. mdpi.com The order of amino acids in this compound—leucine at the N-terminus, followed by valine, and isoleucine at the C-terminus—establishes a unique pattern of side-chain hydrophobicity and steric bulk that influences its folding.

Peptides in solution often exist as an ensemble of different conformations, and this flexibility can be a drawback, making them susceptible to enzymatic degradation and leading to a decrease in binding affinity for a target. nih.govmdpi.com Introducing conformational constraints is a widely used strategy in peptide design to lock the peptide into a bioactive conformation. reading.ac.ukresearchgate.netmdpi.com This can lead to several advantages, including:

Increased Potency: By pre-organizing the peptide into its active shape, the entropic penalty of binding to a receptor is reduced.

Enhanced Selectivity: A rigid conformation can improve the specificity of binding to the intended target over other receptors.

Improved Stability: Conformational constraints can protect the peptide backbone from proteolytic enzymes.

For this compound, such constraints could be introduced through methods like cyclization (e.g., head-to-tail or side-chain to side-chain) or by incorporating non-natural amino acids that restrict bond rotation. While a linear tripeptide has considerable flexibility, a constrained analog would have a more defined structure, which could enhance its biological effects, assuming the constrained conformation is the bioactive one.

Rational Design and Chemical Modification Strategies for Functional Optimization

Rational peptide design involves making specific chemical modifications to a lead peptide sequence to improve its activity, stability, and other pharmacokinetic properties. nih.gov

One of the most common strategies in rational peptide design is the substitution of one or more amino acids in the primary sequence. researchgate.net

The hydrophobicity of a peptide is a critical factor influencing its interaction with biological membranes and receptors. For this compound, which is composed entirely of hydrophobic residues, modulating hydrophobicity can have a significant impact on its bioactivity. Increasing hydrophobicity beyond an optimal level can sometimes lead to decreased activity or increased toxicity.

The following table illustrates how single amino acid substitutions in a model peptide framework can systematically alter hydrophobicity, which in turn correlates with biological activity.

| Peptide Analog | Substituted Residue | Retention Time (min) | Relative Hydrophobicity |

| Leu-Val-Ile-amide (Parent) | - | (Hypothetical) | Baseline |

| Ala-Val-Ile-amide | Leucine -> Alanine | Shorter | Decreased |

| Phe-Val-Ile-amide | Leucine -> Phenylalanine | Longer | Increased |

| Lys-Val-Ile-amide | Leucine -> Lysine (B10760008) | Significantly Shorter | Decreased (Increased Polarity) |

| Trp-Val-Ile-amide | Leucine -> Tryptophan | Longer | Increased |

This is an interactive data table based on established principles of amino acid hydrophobicity and its effect on HPLC retention times.

The naturally occurring amino acids in proteins and peptides are of the L-stereochemistry. The introduction of their mirror images, D-amino acids, is a powerful strategy in peptide design. The primary advantage of incorporating D-amino acids is the enhanced stability against proteolysis, as proteases are stereospecific for L-amino acids. nih.govfrontiersin.orgnih.gov This can significantly prolong the half-life of a peptide in a biological system.

Substituting one or more of the L-amino acids in this compound with their D-counterparts could have several effects:

Increased Proteolytic Stability: A peptide like L-Leu-D-Val-L-Ile-amide would be less susceptible to degradation by common proteases.

Altered Conformation: The introduction of a D-amino acid can induce a local change in the peptide backbone conformation, potentially leading to different secondary structures. For example, a D-amino acid can disrupt an α-helix or stabilize a β-turn.

Modified Bioactivity: The change in conformation can lead to either an increase or decrease in biological activity, depending on whether the new conformation is more or less complementary to the target binding site. In some cases, the enantiomer of an entire peptide (composed of all D-amino acids) can retain activity if the target is not chiral, such as a cell membrane. nih.gov

The following table summarizes the potential impact of D-amino acid substitution on the properties of a peptide like this compound.

| Peptide Analog | Stereochemistry | Expected Proteolytic Stability | Potential Impact on Bioactivity |

| L-Leu-L-Val-L-Ile-amide | All L-amino acids | Low | Baseline activity |

| D-Leu-D-Val-D-Ile-amide | All D-amino acids | High | May retain activity if the target is achiral |

| L-Leu-D-Val-L-Ile-amide | Mixed stereochemistry | Increased | Activity may be enhanced, reduced, or abolished depending on conformational changes |

| D-Leu-L-Val-L-Ile-amide | Mixed stereochemistry | Increased | Activity may be enhanced, reduced, or abolished depending on conformational changes |

This interactive table illustrates the general principles of how stereochemical alterations can influence peptide characteristics.

Terminal and Side-Chain Chemical Modifications for Enhanced Stability or Function

Chemical modifications at the termini (N-terminus and C-terminus) and on the amino acid side chains are fundamental strategies for improving the therapeutic potential of peptides. These modifications can protect the peptide from rapid degradation by enzymes and enhance its biological activity.

One of the most common and effective modifications is C-terminal amidation , as seen in this compound itself. This process involves replacing the C-terminal carboxylic acid group with an amide group (-NH2) researchgate.net. Amidation neutralizes the negative charge of the carboxyl group, which can increase the peptide's hydrophobicity and alter its receptor binding properties nih.gov. This modification often makes the peptide more closely mimic its native form in the body, which can increase its ability to enter cells and may enhance its biological activity lifetein.comlifetein.com. Crucially, amidation significantly increases the peptide's stability by making it resistant to degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid lifetein.comsigmaaldrich.com.

Another prevalent terminal modification is N-terminal acetylation , where an acetyl group (-COCH3) is added to the N-terminal amine group researchgate.net. Similar to amidation, this modification removes the positive charge at the N-terminus, which can enhance stability against degradation by aminopeptidases biosyn.com. Both acetylation and amidation can prolong the shelf life of peptide hormones and improve their metabolic stability lifetein.comnih.gov.

Side-chain modifications can also be employed to introduce specific functionalities or to stabilize the peptide structure. For example, attaching fatty acids (lipidation) to a side chain, such as that of a lysine residue, can improve the peptide's cell permeability and its ability to bind to cell membranes sb-peptide.com.

| Modification | Position | Effect | Rationale |

| Amidation | C-terminus | Neutralizes charge, increases stability | Mimics native proteins, prevents degradation by carboxypeptidases lifetein.comsigmaaldrich.com |

| Acetylation | N-terminus | Neutralizes charge, increases stability | Prevents degradation by aminopeptidases, mimics native proteins lifetein.combiosyn.com |

| Lipidation | Side Chain (e.g., Lys) | Increases cell permeability | Enhances interaction with and passage through cell membranes sb-peptide.com |

| Phosphorylation | Side Chain (Ser, Thr, Tyr) | Mimics post-translational modifications | Mediates processes like protein-protein interactions and signaling acs.org |

Cyclization and Stapling Approaches for Improved Stability and Conformation

Linear peptides like this compound are often highly flexible, which can be a disadvantage as they may adopt multiple conformations, only one of which might be biologically active. Furthermore, their linear nature makes them susceptible to degradation by proteases. Cyclization and stapling are advanced techniques used to overcome these limitations by introducing conformational constraints.

Cyclization involves forming a covalent bond to create a ring structure. This can be done in several ways:

Head-to-tail: The N-terminus is linked to the C-terminus via an amide bond sb-peptide.com.

Side chain-to-side chain: The side chains of two amino acids within the sequence are linked together acs.org.

Head-to-side chain or Side chain-to-tail: A terminal end is linked to an amino acid side chain sb-peptide.com.

By restricting the peptide's flexibility, cyclization can lock it into its bioactive conformation, leading to increased potency and receptor selectivity nih.govnih.gov. The rigid structure also provides significant protection against enzymatic degradation nih.gov.

Peptide stapling is a specific type of side chain-to-side chain cyclization aimed at stabilizing secondary structures, most commonly the α-helix sb-peptide.comrsc.org. This is achieved by introducing a chemical brace, or "staple," that links two amino acid side chains, often at the i and i+4 or i and i+7 positions of the peptide sequence rhhz.net. Various chemical methods are used to create these staples, including hydrocarbon stapling (using ruthenium-catalyzed olefin metathesis), lactam formation, and triazole formation rhhz.netnih.gov. Stapled peptides exhibit enhanced structural stability, improved resistance to proteases, and often better cell permeability compared to their linear counterparts acs.org.

| Technique | Description | Key Advantages | Common Chemistries |

| Head-to-Tail Cyclization | N-terminus is covalently bonded to the C-terminus. | Improved oral stability, protease resistance. sb-peptide.com | Amide bond formation. |

| Side Chain Cyclization | Two amino acid side chains are linked. | Constrains secondary structures, enhances target affinity. | Disulfide bonds (Cys-Cys), Lactam bridges (Lys-Asp/Glu). acs.org |

| Hydrocarbon Stapling | An all-hydrocarbon staple links two olefin-bearing unnatural amino acids. | Stabilizes α-helical structure, increases helicity and cell penetrance. rhhz.net | Grubbs-catalyzed ring-closing metathesis. |

| Triazole Stapling | A triazole ring links two side chains. | Simple and efficient reaction, stable linkage. nih.gov | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). |

Design of Peptidomimetics with Modified Backbone Structures

While the modifications described above can greatly improve peptide properties, the inherent peptide backbone is still recognizable by proteases. Peptidomimetics are molecules designed to mimic the structure and function of a natural peptide but with a modified, non-peptidic backbone. This strategy aims to retain the desired biological activity while overcoming the limitations of poor stability and bioavailability.

The development of peptidomimetics for the tripeptide Pro-Leu-Gly-NH2 (PLG), which shares structural similarities with this compound, provides relevant examples. In these studies, various scaffolds were designed to mimic the specific three-dimensional turn structure believed to be essential for biological activity nih.gov. By replacing the standard peptide bonds with more stable chemical structures, researchers created small-molecule ligands that were significantly more potent than the original peptide nih.gov. These peptidomimetics often feature highly restricted scaffolds, such as lactam-based or spiro-bicyclic structures, which lock the molecule into the desired conformation and protect it from enzymatic cleavage nih.gov.

Computational Approaches in Peptide Design and Optimization

Modern peptide design heavily relies on computational methods to accelerate the discovery and optimization process. These approaches leverage molecular modeling, machine learning, and artificial intelligence to predict and refine peptide structures and functions, reducing the need for extensive and costly laboratory experiments nih.govnih.gov.

De Novo Peptide Design Methodologies

De novo (from scratch) design involves creating entirely new peptide sequences with desired properties without relying on a pre-existing template. Computational frameworks for de novo design can explore the vast chemical space of possible amino acid sequences to identify candidates with high predicted binding affinity and specificity for a biological target nih.gov. These methods often use algorithms that build molecules atom-by-atom or fragment-by-fragment within the 3D space of a target's binding pocket arxiv.org. The goal is to generate novel molecules that are optimized for properties such as activity, potency, and synthetic accessibility arxiv.org. Reinforcement learning, a type of machine learning, has been coupled with generative models to create an efficient process for designing target-specific inhibitors from a core scaffold arxiv.org.

Template-Based Design for Functional Domain Mimicry

Template-based design, also known as structure-based design, uses the known three-dimensional structure of an existing protein-ligand complex as a starting point. The goal is to design a new peptide that mimics the key binding interactions of the original ligand nih.gov. Computational tools can identify the critical pharmacophore elements—the essential spatial arrangement of features responsible for biological activity—from a known peptide nih.gov. These elements can then be grafted onto a different, more stable scaffold. Interestingly, research has shown that effective peptide templates can be extracted from unrelated protein structures that share structural motifs, even if they have very low sequence similarity to the peptide being designed researchgate.net. This approach allows for the rational design of peptides with improved binding affinity by making specific amino acid substitutions that enhance interactions with the target receptor univie.ac.at.

Application of Machine Learning and Artificial Intelligence for Peptide Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide design by rapidly analyzing large datasets to discover complex sequence-activity relationships peptidetherapeutics.orgoup.com. ML models can be trained on existing data of peptide sequences and their corresponding biological activities to create predictors for properties like binding affinity, stability, or toxicity nih.govoup.com.

Enzymatic Stability and Degradation Pathways of Leucyl Valyl Isoleucinamide

Assessment of Proteolytic Stability and Degradation Kinetics

The assessment of proteolytic stability is a critical component in the characterization of any peptide intended for therapeutic use. nih.govresearchgate.net This process typically involves incubating the peptide with various proteases and peptidases found in biological systems, such as those in serum, plasma, or specific tissues. researchgate.net The stability of the peptide is then monitored over time to determine its susceptibility to enzymatic cleavage.

The rate of degradation of a peptide by a protease is dependent on several factors, including the peptide's primary sequence and its length. core.ac.uk For instance, some studies have shown that peptides shorter than 14 residues may be degraded at a slower rate by certain proteasomes. core.ac.uk The conditions of the stability assay, such as pH and the presence of specific enzymes, are also crucial variables that can influence the degradation profile. wur.nl

A comprehensive evaluation of proteolytic stability provides essential data on the peptide's half-life and potential degradation pathways, which is fundamental for its further development. researchgate.net

To understand the metabolic fate of Leucyl-valyl-isoleucinamide, it is essential to identify and characterize its enzymatic degradation products. sigmaaldrich.comnih.gov This is commonly achieved using a combination of liquid chromatography (LC) and mass spectrometry (MS). sigmaaldrich.comnih.govnih.gov In this process, the peptide is first incubated with a specific enzyme or a mixture of enzymes. sigmaaldrich.comnih.gov At various time points, samples are taken, and the enzymatic reaction is stopped. sigmaaldrich.comnih.gov The resulting mixture of the parent peptide and its fragments is then separated by LC, and the individual components are analyzed by MS to determine their mass and sequence. sigmaaldrich.comnih.govnih.gov

Tandem mass spectrometry (MS/MS) is a particularly powerful technique for this purpose, as it allows for the fragmentation of the peptide ions, providing detailed sequence information that helps to pinpoint the exact cleavage sites. creative-proteomics.comacs.org By analyzing the degradation products, researchers can identify the specific peptide bonds that are most susceptible to enzymatic hydrolysis. sigmaaldrich.comnih.gov

For a tripeptide like this compound, potential degradation products would include smaller peptide fragments and individual amino acids, depending on the type of protease it is exposed to. For example, aminopeptidases would cleave the N-terminal Leucine (B10760876), while carboxypeptidases could act on the C-terminal Isoleucinamide. Endopeptidases might cleave the internal peptide bond between Leucine and Valine or Valine and Isoleucine.

Table 1: Hypothetical Enzymatic Degradation Products of this compound

| Enzyme Class | Potential Cleavage Site | Resulting Products |

|---|---|---|

| Aminopeptidase | Between Leucine and Valine | Leucine, Valyl-isoleucinamide |

| Carboxypeptidase | Between Valine and Isoleucinamide | Leucyl-valine, Isoleucinamide |

| Endopeptidase (e.g., Trypsin-like) | After Leucine or Valine | Leucine, Valyl-isoleucinamide OR Leucyl-valine, Isoleucinamide |

| Endopeptidase (e.g., Chymotrypsin-like) | After Leucine | Leucine, Valyl-isoleucinamide |

This table illustrates the potential primary degradation products of this compound when exposed to different classes of proteolytic enzymes. The exact products would be confirmed experimentally using techniques like LC-MS/MS.

A quantitative analysis of the enzymatic hydrolysis of this compound is necessary to determine its degradation kinetics. nih.govresearchgate.net This involves measuring the rate at which the parent peptide is consumed and the rate at which its degradation products are formed over time. wur.nl Techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry are used to quantify the concentrations of the peptide and its fragments at different time points during the enzymatic reaction. nih.govmdpi.com

From this data, key kinetic parameters such as the rate of hydrolysis and the half-life (t½) of the peptide in the presence of a specific enzyme can be calculated. rsc.orgrsc.org The degree of hydrolysis (DH), which is the percentage of cleaved peptide bonds, can also be determined. researchgate.net This quantitative information is crucial for comparing the stability of modified versus unmodified peptides and for predicting the in vivo persistence of the peptide. nih.gov

Table 2: Hypothetical Kinetic Data for the Enzymatic Hydrolysis of this compound

| Time (minutes) | Concentration of this compound (µM) | Concentration of Leucyl-valine (µM) | Concentration of Isoleucinamide (µM) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 10 | 75 | 25 | 25 |

| 30 | 40 | 60 | 60 |

| 60 | 15 | 85 | 85 |

| 120 | 2 | 98 | 98 |

This interactive table provides a hypothetical example of the data that would be collected to determine the hydrolysis rate of this compound in the presence of a carboxypeptidase. From this data, the half-life of the peptide under these conditions could be calculated.

Strategies for Enhancing Enzymatic Resistance in Peptide Design

Given the inherent susceptibility of many peptides to enzymatic degradation, various strategies have been developed to enhance their stability. nih.govbiorxiv.org These approaches aim to modify the peptide in such a way that it becomes a poor substrate for proteolytic enzymes, thereby increasing its circulating half-life and bioavailability. novoprolabs.com

One effective strategy to confer protease resistance is the introduction of N-methylated amino acids into the peptide sequence. rsc.orgrsc.orgresearchgate.net N-methylation involves the substitution of the hydrogen atom on the backbone amide nitrogen with a methyl group. researchgate.net This modification introduces steric hindrance, which can disrupt the recognition and binding of the peptide by proteases. novoprolabs.com

The incorporation of N-methyl groups can significantly increase a peptide's half-life. rsc.orgrsc.org For example, studies on other peptides have shown that N-methylation can enhance enzymatic stability by several-fold. rsc.org The position of the N-methylation is critical, and even a single N-methylated residue can confer substantial resistance to proteolysis. nih.gov Furthermore, N-methylation can also improve a peptide's permeability across cell membranes. ub.edunih.govnih.gov

For this compound, N-methylation of one or more of the peptide bonds could be a viable strategy to increase its resistance to enzymatic degradation. For instance, an N-methyl group on the nitrogen of the valine residue could hinder cleavage by enzymes that recognize the Leucyl-Valine bond.

Another powerful approach to enhance enzymatic resistance is to stabilize the peptide's conformation in a way that makes it less accessible to proteases. nih.govnih.gov Many proteases recognize and cleave peptides in their extended, flexible conformations. nih.gov By constraining the peptide's structure, for example, through cyclization or stapling, the cleavage sites can be masked. novoprolabs.comnih.govnih.gov

Cyclization, which involves forming a covalent bond between the N- and C-termini or between amino acid side chains, can significantly improve stability against both exopeptidases and endopeptidases. novoprolabs.com Peptide stapling is a technique that introduces a synthetic brace to lock the peptide into a specific secondary structure, such as an α-helix. nih.govnih.gov This not only enhances stability but can also improve the peptide's binding affinity to its target. nih.gov

While this compound is a short linear peptide, the principles of conformational stabilization could be applied in the design of larger, more complex analogs that incorporate this tripeptide motif. By engineering a more rigid structure, the susceptibility to proteolytic degradation can be substantially reduced. nih.gov

Due to the highly specific nature of the query focusing on "this compound," extensive searches for dedicated research in the specified future directions did not yield specific results for this compound. The scientific literature does not currently detail the application of advanced bioconjugation strategies, integration with high-throughput "omics" technologies, or the construction of advanced in vitro mimetic systems specifically for this compound.

Therefore, it is not possible to provide an article with detailed research findings on these topics as requested. The field of biochemical research is vast and constantly evolving, and the absence of published studies on these specific avenues for this compound indicates a potential area for future investigation rather than an established body of work.

General principles of these advanced research methodologies can be described, but their specific application and findings related to this compound are not available in the current body of scientific literature.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Leucyl-valyl-isoleucinamide with high purity?

- Methodological Approach : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Optimize coupling steps using HATU/DIPEA activation. Monitor reaction progress via LC-MS. Purify via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Confirm purity (>95%) using analytical HPLC and mass spectrometry (e.g., ESI-MS) .

- Key Variables : Resin choice (e.g., Wang resin), deprotection efficiency (piperidine/DMF), and side-chain protecting groups (e.g., Boc for isoleucine).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Approach :

Nuclear Magnetic Resonance (NMR) : Analyze 1H/13C NMR spectra in DMSO-d6 or D2O to confirm backbone connectivity and stereochemistry.

Mass Spectrometry : Compare observed molecular ion peaks ([M+H]+) with theoretical values (e.g., 458.595 Da via ESI-MS) .

Circular Dichroism (CD) : Assess secondary structure in aqueous buffers (e.g., pH 7.4 PBS) to detect α-helix or β-sheet tendencies.

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Approach :

- Enzyme Inhibition Assays : Test against proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates.

- Cell Viability Assays : Use MTT or resazurin in cancer/primary cell lines (e.g., HEK293, HeLa) to assess cytotoxicity.

- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCRs) with competitive binding protocols .

Advanced Research Questions

Q. How can computational modeling resolve conflicting data on this compound’s mechanism of action?

- Methodological Approach :

Molecular Docking : Use AutoDock Vina to predict binding affinities to target receptors (e.g., opioid receptors).

Molecular Dynamics (MD) Simulations : Simulate peptide-receptor interactions (GROMACS/AMBER) over 100+ ns to analyze stability.

Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energies and identify critical residues .

- Data Contradiction Resolution : Compare simulation results with experimental IC50 values to reconcile discrepancies .

Q. What strategies address reproducibility challenges in this compound’s bioactivity studies?

- Methodological Approach :

- Standardized Protocols : Pre-register experimental conditions (e.g., buffer pH, temperature) via platforms like Open Science Framework.

- Batch-to-Batch Consistency : Implement QC metrics (e.g., HPLC retention time ±0.5%) and share raw data/publication supplements .

- Collaborative Validation : Cross-validate results with independent labs using blinded sample analysis .

Q. How do structural dynamics influence this compound’s stability under physiological conditions?

- Methodological Approach :

- Accelerated Stability Studies : Incubate peptide in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS over 14 days.

- Temperature-Dependent CD/NMR : Monitor conformational changes at 25°C vs. 40°C to identify heat-sensitive motifs .

- Excipient Screening : Test stabilizers (e.g., trehalose, cyclodextrins) to enhance shelf-life .

Q. What statistical methods are optimal for analyzing dose-response contradictions in peptide bioactivity?

- Methodological Approach :

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data.

- ANOVA with Post Hoc Tests : Compare means across concentrations (e.g., Tukey’s HSD).

- Meta-Analysis : Aggregate data from multiple studies (e.g., RevMan) to identify heterogeneity sources .

Q. How can researchers identify understudied applications of this compound in neuropharmacology?

- Methodological Approach :

- Literature Mining : Use NLP tools (e.g., BERT) to extract peptide-receptor associations from PubMed abstracts .

- Pathway Analysis : Map peptide interactions via KEGG/STRING databases to predict novel targets (e.g., NMDA receptors) .

Data Presentation Guidelines

- Tables : Include synthesis yields, purity metrics, and bioactivity IC50 values (Example):

| Batch | Yield (%) | Purity (%) | IC50 (nM) |

|---|---|---|---|

| 1 | 72 | 96 | 450 ± 25 |

| 2 | 68 | 95 | 430 ± 30 |

- Figures : NMR spectra overlays, MD simulation snapshots, and dose-response curves.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.